2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol
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Overview
Description
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels, which are important in a variety of physiological processes.
Mechanism of Action
The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol involves its interaction with chloride channels. This compound binds to the channel pore and blocks the flow of chloride ions through the channel. This inhibition of chloride channels can have a number of downstream effects on cellular physiology, including changes in membrane potential, ion transport, and cell volume regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In epithelial cells, this compound has been shown to inhibit transepithelial ion transport and fluid secretion. In smooth muscle cells, this compound has been shown to inhibit contraction and relaxation. In neurons, this compound has been shown to affect synaptic transmission and neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride channel activity in a variety of cell types. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other ion channels or transporters.
Future Directions
There are a number of future directions for research on 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol. One area of interest is the development of more selective chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of this compound in the study of disease states that are associated with altered chloride channel function, such as cystic fibrosis and epilepsy. Additionally, the use of this compound in the development of novel therapies for these diseases is an area of active research.
Synthesis Methods
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol can be synthesized using a variety of methods. One common method involves the reaction of 2-nitro-5-(1-piperidinyl)thiophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound.
Scientific Research Applications
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of chloride channels in a number of different cell types, including epithelial cells, smooth muscle cells, and neurons. This makes it a useful tool for studying the physiological functions of chloride channels in these cells.
properties
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXXUDYCUMHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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